molecular formula C36H48O19 B1674735 Leonoside B CAS No. 135010-56-9

Leonoside B

Cat. No.: B1674735
CAS No.: 135010-56-9
M. Wt: 784.8 g/mol
InChI Key: ZIPURHYPGUGDEP-DQTDZZOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leonoside B typically involves the extraction from natural sources such as plants belonging to the genus Leonurus. The extraction process includes the use of solvents like methanol or ethanol to isolate the compound from plant materials. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the purification and quantification of this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process involves the cultivation of Leonurus species, followed by solvent extraction and chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Leonoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its monosaccharide units.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of different derivatives.

    Glycosylation: Glycosylation reactions involve the addition of sugar moieties to this compound, which can be achieved using glycosyl donors and catalysts under specific conditions.

Major Products Formed: The major products formed from these reactions include various glycosides and oxidized derivatives, which are studied for their enhanced bioactive properties.

Scientific Research Applications

Leonoside B has several scientific research applications, including:

    Chemistry: It is used as a model compound to study oligosaccharide synthesis and glycosylation reactions.

    Biology: this compound is investigated for its potential role in plant metabolism and its effects on plant growth and development.

    Medicine: Research is ongoing to explore the potential therapeutic properties of this compound, including its antioxidant and anti-inflammatory effects.

    Industry: this compound is studied for its potential use in the development of natural sweeteners and functional foods.

Mechanism of Action

The mechanism of action of Leonoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of glycosidic bonds and the alteration of carbohydrate metabolism. The specific molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Leonoside B is compared with other similar oligosaccharides, such as:

This compound is unique due to its specific glycosidic structure and the presence of distinct monosaccharide units, which contribute to its unique bioactive properties.

Properties

CAS No.

135010-56-9

Molecular Formula

C36H48O19

Molecular Weight

784.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1

InChI Key

ZIPURHYPGUGDEP-DQTDZZOCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside
leonoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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